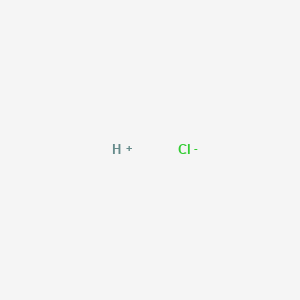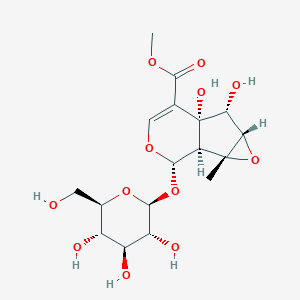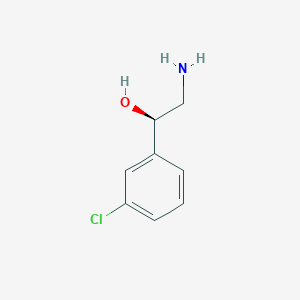
Chlorocyclohexane-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorocyclohexane-d11 is a deuterium-labeled derivative of chlorocyclohexane. It is a stable isotope compound where the hydrogen atoms in chlorocyclohexane are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, which include a higher molecular weight and altered physical and chemical characteristics compared to its non-deuterated counterpart.
準備方法
Synthetic Routes and Reaction Conditions: Chlorocyclohexane-d11 can be synthesized through the chlorination of cyclohexane-d12. The process involves the radical chlorination of cyclohexane-d12 using sulfuryl chloride as the chlorinating agent. The reaction is initiated by azoisobutyronitrile, which generates radicals that propagate the chlorination process .
Industrial Production Methods: In an industrial setting, this compound is produced by the liquid-phase chlorination of cyclohexane-d12. This process involves the intermittent addition of chlorine gas to cyclohexane-d12 in the presence of a composite catalyst at temperatures ranging from 30 to 80 degrees Celsius .
化学反応の分析
Types of Reactions: Chlorocyclohexane-d11 undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form cyclohexanone-d11 or cyclohexanol-d11 under specific conditions.
Reduction Reactions: The compound can be reduced to cyclohexane-d11 using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typically employed.
Major Products:
Substitution: Products include various substituted cyclohexane-d11 derivatives.
Oxidation: Cyclohexanone-d11 and cyclohexanol-d11.
Reduction: Cyclohexane-d11.
科学的研究の応用
Chlorocyclohexane-d11 is widely used in scientific research due to its deuterium labeling, which makes it an excellent tracer in various studies. Its applications include:
Chemistry: Used in reaction mechanism studies to trace the pathway of chemical reactions.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and in the study of polymerization processes
作用機序
The mechanism of action of chlorocyclohexane-d11 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. The altered reaction rates can provide insights into reaction mechanisms and pathways .
類似化合物との比較
Chlorocyclohexane-d11 can be compared with other deuterium-labeled compounds such as:
Cyclohexane-d12: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Bromocyclohexane-d11: Contains a bromine atom instead of chlorine, leading to different reactivity and physical properties.
Cyclohexanone-d11: An oxidized form of cyclohexane-d12, used in different types of chemical reactions.
Uniqueness: this compound is unique due to its combination of deuterium labeling and the presence of a chlorine atom. This combination allows it to be used in a wide range of chemical reactions and scientific studies, providing valuable insights that are not possible with non-deuterated or non-chlorinated compounds .
特性
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFUYWDGSFDHCW-KAFHOZLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Cl)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene](/img/structure/B37879.png)









